



# Application Notes and Protocols: Total Synthesis of 10-Hydroxydihydroperaksine

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Compound of Interest		
Compound Name:	10-Hydroxydihydroperaksine	
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This document provides a detailed account of the total synthesis of sarpagine-type alkaloids, with a specific focus on the synthesis of 19(S),20(R)-dihydroperaksine. While the direct total synthesis of 10-Hydroxydihydroperaksine has not been explicitly detailed in the literature, this guide presents the established synthesis of the parent compound, dihydroperaksine, and proposes a robust protocol for the late-stage introduction of a hydroxyl group at the C-10 position of the indole nucleus.

## Part 1: Total Synthesis of 19(S),20(R)-Dihydroperaksine

The enantioselective total synthesis of 19(S),20(R)-dihydroperaksine has been achieved by the Cook research group. The strategy hinges on a key haloboration reaction to construct the pentacyclic core, followed by regioselective hydroboration and controlled oxidation.

#### **Synthetic Strategy Overview**

The overall synthetic workflow for 19(S),20(R)-dihydroperaksine is depicted below. The synthesis begins with D-tryptophan and proceeds through several key intermediates to furnish the final natural product.





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Caption: Synthetic workflow for 19(S),20(R)-dihydroperaksine.

## **Experimental Protocols**

Step 1: Synthesis of the Pentacyclic Core (14) via Haloboration

The optically active tetracyclic ketone is converted to the pentacyclic core of the C-19 methylsubstituted Na-H sarpagine and ajmaline alkaloids via a critical haloboration reaction.[1]

Step 2: Synthesis of Intermediate Aldehyde (49)

The pentacyclic ketone (14) is elaborated over multiple steps to the intermediate aldehyde (49). This transformation involves a one-carbon homologation to introduce the C-16 aldehyde, followed by a Wittig reaction and hydrolysis.

Step 3: Reduction to Intermediate Alcohol (50)

To a solution of the stable  $\alpha$ -aldehyde (49) in ethanol, sodium borohydride (NaBH<sub>4</sub>) is added, and the reaction is stirred at room temperature for 3 hours. The reaction is then quenched, and the product is extracted to yield the  $\alpha$ -alcohol (50).[2]

Step 4: Hydrolysis to 19(S),20(R)-Dihydroperaksine-17-al (1)

The intermediate alcohol (50) is dissolved in acetone, and 1.38 N aqueous hydrochloric acid is added. The mixture is refluxed to facilitate the hydrolysis of the acetal group, affording 19(S),20(R)-dihydroperaksine-17-al (1). A basic workup is employed for purification.[2]

Step 5: Final Reduction to 19(S),20(R)-Dihydroperaksine (2)

The final step involves the reduction of the aldehyde at C-17 in compound (1) to the corresponding primary alcohol, yielding 19(S),20(R)-dihydroperaksine (2).



**Ouantitative Data** 

Step	Product	Yield (%)	Reference
Reduction of Aldehyde (49)	Alcohol (50)	94	[2]
Hydrolysis of Acetal (50)	Dihydroperaksine-17- al (1)	96	[2]

# Part 2: Proposed Synthesis of 10-Hydroxydihydroperaksine

The synthesis of **10-Hydroxydihydroperaksine** can be envisioned through two primary strategies:

- Linear Synthesis: Starting with a commercially available or synthetically prepared 10-hydroxy-D-tryptophan derivative and following the established route for dihydroperaksine.
- Late-Stage Functionalization: Introducing a hydroxyl group at the C-10 position of a latestage intermediate in the dihydroperaksine synthesis.

The late-stage functionalization approach is often more efficient and is outlined below.

## **Proposed Late-Stage C-10 Hydroxylation**

A promising method for the C-10 hydroxylation of the indole nucleus in a complex alkaloid is through a directed C-H oxidation.



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Caption: Proposed late-stage synthesis of **10-Hydroxydihydroperaksine**.



## Hypothetical Experimental Protocol: Late-Stage C-10 Hydroxylation

Step 1: N-Protection of Dihydroperaksine

19(S),20(R)-dihydroperaksine (2) is dissolved in a suitable solvent such as dichloromethane. A protecting group, for example, di-tert-butyl dicarbonate (Boc<sub>2</sub>O), is added along with a base like triethylamine. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected dihydroperaksine.

Step 2: C-10 Hydroxylation

The N-protected dihydroperaksine is subjected to a C-H oxidation protocol. A possible method involves the use of a palladium catalyst with an appropriate oxidant. For instance, a solution of the N-protected intermediate in a solvent like acetic acid could be treated with a palladium(II) salt and an oxidant such as peracetic acid at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography.

Step 3: Deprotection

The 10-hydroxy-N-protected dihydroperaksine is dissolved in a suitable solvent (e.g., dichloromethane), and a deprotecting agent is added. For a Boc group, trifluoroacetic acid (TFA) is commonly used. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the crude product is purified to afford **10-Hydroxydihydroperaksine**.

### Conclusion

This document provides a comprehensive guide to the total synthesis of 19(S),20(R)-dihydroperaksine, based on established literature. Furthermore, a detailed, albeit hypothetical, protocol for the synthesis of **10-Hydroxydihydroperaksine** via a late-stage C-H oxidation is presented. This proposed route offers a plausible and efficient strategy for accessing this novel derivative for further biological evaluation and drug development studies. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental findings.



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#### References

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